molecular formula C15H12F3N3 B2356198 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 689216-68-0

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2356198
CAS No.: 689216-68-0
M. Wt: 291.277
InChI Key: LEPGCZIULAGLAN-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: is a member of the pyrazolo[1,5-a]pyrimidine family, which are fused, rigid, and planar N-heterocyclic compounds. These compounds contain both pyrazole and pyrimidine rings, making them a privileged scaffold in medicinal chemistry due to their synthetic versatility and significant photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of strong bases like sodium hydroxide for saponification and subsequent cyclization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting key pathways in cellular processes. For example, it has been shown to inhibit estrogen receptor β (ERβ) activity, which plays a role in various biological functions . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics enhance its utility in various scientific and industrial applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPGCZIULAGLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326686
Record name 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

689216-68-0
Record name 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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